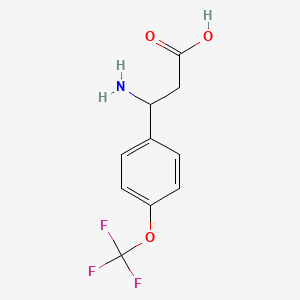

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Übersicht

Beschreibung

“3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is a chemical compound with the CAS Number: 213192-56-4 . It has a molecular weight of 249.19 . This compound is also available in the form of a hydrochloride salt with the CAS Number: 2137530-69-7 . The hydrochloride form has a molecular weight of 285.65 .

Molecular Structure Analysis

The InChI code for “3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is 1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) . This indicates that the molecule consists of a phenyl ring substituted with a trifluoromethoxy group at the 4-position, and a propanoic acid moiety with an amino group at the 3-position .

Physical And Chemical Properties Analysis

“3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Materials Science Applications

- The study by Trejo-Machin et al. (2017) introduces phloretic acid, a phenolic compound related to "3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid," as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to phenol for endowing aliphatic molecules with benzoxazine properties, potentially applicable in creating materials with tailored thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Biomedical Research

- Riccardi et al. (2019) discuss the synthesis of new platinum complexes using an artificial alanine-based amino acid, showcasing potential dual action in medical applications owing to the combined presence of the metal centre and the amino acid moiety. These complexes, demonstrating moderate cytotoxic activity on cancer cells, highlight the potential of incorporating amino acid derivatives in developing novel therapeutic agents (Riccardi et al., 2019).

Chemical Synthesis and Characterization

- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives similar to "3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid." These modifications enhanced the thermal stability of the polymers and showed promising biological activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety information for “3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid” indicates that it has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Eigenschaften

IUPAC Name |

3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNPXOOSNAGXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377653 | |

| Record name | 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid | |

CAS RN |

213192-56-4 | |

| Record name | β-Amino-4-(trifluoromethoxy)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213192-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)